Trityl candesartan Trityl candesartan Candesartan analog as angiotensin II antagonist
Brand Name: Vulcanchem
CAS No.: 139481-72-4
VCID: VC0029785
InChI: InChI=1S/C43H34N6O3/c1-2-52-42-44-38-24-14-23-37(41(50)51)39(38)48(42)29-30-25-27-31(28-26-30)35-21-12-13-22-36(35)40-45-46-47-49(40)43(32-15-6-3-7-16-32,33-17-8-4-9-18-33)34-19-10-5-11-20-34/h3-28H,2,29H2,1H3,(H,50,51)
SMILES: CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)O
Molecular Formula: C43H34N6O3
Molecular Weight: 682.8 g/mol

Trityl candesartan

CAS No.: 139481-72-4

VCID: VC0029785

Molecular Formula: C43H34N6O3

Molecular Weight: 682.8 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Trityl candesartan - 139481-72-4

Description

Trityl candesartan is an intermediate compound involved in the synthesis of candesartan cilexetil, a prodrug used to treat hypertension. Candesartan itself is a potent, long-acting angiotensin II receptor antagonist, but its oral absorption is poor, necessitating the development of candesartan cilexetil as a more bioavailable form .

Synthesis of Trityl Candesartan

The synthesis of trityl candesartan involves several steps, starting from candesartan cyclic compounds. A novel method includes a three-step reaction sequence: forming tetrazole, hydrolysis, and adding a protecting group . This process is environmentally friendly and suitable for industrial production due to reduced energy consumption and waste discharge .

Steps in Synthesis

  • Tetrazole Formation: This step involves reacting a candesartan cyclic compound with trialkyl tin azide in an organic solvent like toluene or N,N-dimethylformamide .

  • Hydrolysis: The ester obtained is hydrolyzed using an alkali metal hydroxide, such as sodium hydroxide, without separating the intermediate .

  • Protecting Group Addition: After precipitation of candesartan, an acid like acetic acid is used to adjust the pH, followed by the addition of triphenyl chloromethane to form trityl candesartan .

Role in Candesartan Cilexetil Synthesis

Trityl candesartan cilexetil is an intermediate in the synthesis of candesartan cilexetil. The trityl group is removed through deprotection using organic acids like trifluoroacetic acid or methanesulfonic acid in organic solvents such as toluene or methanol .

Deprotection Process

  • Organic Solvents: Toluene, methanol, or dichloromethane are commonly used.

  • Organic Acids: Trifluoroacetic acid, methanesulfonic acid, or acetic acid are preferred.

  • Reaction Conditions: Temperature ranges from 15°C to 60°C, with reaction times typically between 4 to 20 hours .

Research Findings and Applications

Trityl candesartan is primarily used as an intermediate in pharmaceutical synthesis. Its role in the production of candesartan cilexetil highlights its importance in the development of antihypertensive drugs. The synthesis methods for trityl candesartan have evolved to be more efficient and environmentally friendly, making it a crucial component in modern pharmaceutical manufacturing .

Environmental Impact

The synthesis process for trityl candesartan has been optimized to reduce energy consumption and waste, contributing to more sustainable pharmaceutical production .

CAS No. 139481-72-4
Product Name Trityl candesartan
Molecular Formula C43H34N6O3
Molecular Weight 682.8 g/mol
IUPAC Name 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
Standard InChI InChI=1S/C43H34N6O3/c1-2-52-42-44-38-24-14-23-37(41(50)51)39(38)48(42)29-30-25-27-31(28-26-30)35-21-12-13-22-36(35)40-45-46-47-49(40)43(32-15-6-3-7-16-32,33-17-8-4-9-18-33)34-19-10-5-11-20-34/h3-28H,2,29H2,1H3,(H,50,51)
Standard InChIKey VBMKOTRJWPIKMG-UHFFFAOYSA-N
SMILES CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)O
Canonical SMILES CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)O
Appearance Off-White Solid
Melting Point 163-165 °C
Purity > 95%
Quantity Milligrams-Grams
Synonyms 1H-​Benzimidazole-​7-​carboxylic acid, 2-​ethoxy-​1-​[[2'-​[1-​(triphenylmethyl)​-​1H-​tetrazol-​5-​yl]​[1,​1'-​biphenyl]​-​4-​yl]​methyl]​-
PubChem Compound 10312563
Last Modified Aug 15 2023

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